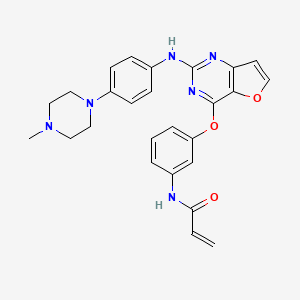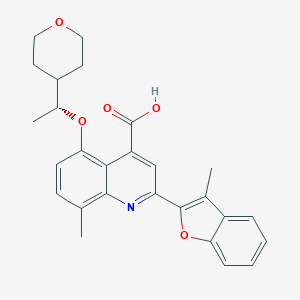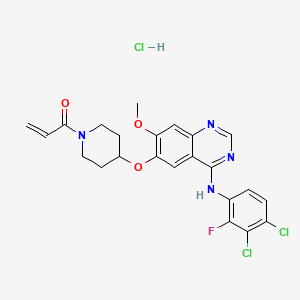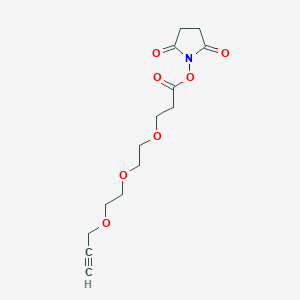
Propargyl-PEG3-NHS-Ester
Übersicht
Beschreibung
Propargyl-PEG3-NHS ester is a versatile compound widely used in the field of bioconjugation and click chemistry. It is a heterobifunctional polyethylene glycol (PEG) derivative with a propargyl group on one end and an N-hydroxysuccinimide (NHS) ester on the other. This compound is particularly valuable for its ability to form stable amide bonds with primary amines, making it an essential tool in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG3-NHS ester has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Propargyl-PEG3-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . In the context of PROTACs, the compound serves as a linker between an E3 ubiquitin ligase ligand and a ligand for the target protein . For ADCs, it acts as a linker between an antibody and a cytotoxic drug .
Mode of Action
The compound contains an Alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This “click chemistry” reaction results in a stable triazole linkage . The NHS ester group in the compound can react with primary amines (NH2) on the target macromolecule to form a stable, irreversible amide bond .
Biochemical Pathways
In the context of PROTACs, the compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The degradation of these proteins can affect various biochemical pathways, depending on the specific targets.
Result of Action
The primary result of the action of Propargyl-PEG3-NHS ester is the selective degradation of target proteins in the case of PROTACs . For ADCs, the compound enables the targeted delivery of cytotoxic drugs to specific cells .
Action Environment
The action, efficacy, and stability of Propargyl-PEG3-NHS ester can be influenced by various environmental factors. For instance, the pH level can affect the reactivity of the NHS ester group . .
Biochemische Analyse
Biochemical Properties
Propargyl-PEG3-NHS ester plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs and ADCs . It interacts with enzymes and proteins involved in these processes, facilitating the selective degradation of target proteins . The nature of these interactions is primarily through the formation of covalent bonds, as facilitated by the NHS ester group present in the compound .
Cellular Effects
In terms of cellular effects, Propargyl-PEG3-NHS ester influences cell function by enabling the targeted degradation of specific proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism, depending on the specific target protein being degraded .
Molecular Mechanism
The molecular mechanism of action of Propargyl-PEG3-NHS ester involves its role as a linker in the formation of PROTACs . It binds to both the E3 ubiquitin ligase ligand and the target protein ligand, facilitating the degradation of the target protein . This process involves enzyme activation and changes in gene expression related to the degradation of the target protein .
Metabolic Pathways
Propargyl-PEG3-NHS ester is involved in the ubiquitin-proteasome system, a metabolic pathway that regulates protein degradation . It interacts with enzymes involved in this pathway, including E3 ubiquitin ligases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propargyl-PEG3-NHS ester is synthesized through a series of chemical reactions involving the modification of PEGThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Propargyl-PEG3-NHS ester involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is crucial for its application in bioconjugation and pharmaceutical research .
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG3-NHS ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Amide Bond Formation: The NHS ester reacts readily with primary amines to form stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Primary Amines: React with the NHS ester to form amide bonds under mild conditions (pH 7-9).
Major Products Formed
Triazole Rings: Formed during CuAAC reactions.
Amide Bonds: Resulting from the reaction between the NHS ester and primary amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-8-amino-3,6-dioxaoctanoic acid: Another PEG-based PROTAC linker used in the synthesis of ADCs.
Succinic anhydride: A non-cleavable ADC linker used for similar applications.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in antibody-drug conjugates.
Uniqueness
Propargyl-PEG3-NHS ester stands out due to its dual functionality, combining the reactivity of the NHS ester with the versatility of the propargyl group. This unique combination allows for efficient and stable bioconjugation, making it a preferred choice for researchers in various fields .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c1-2-6-19-8-10-21-11-9-20-7-5-14(18)22-15-12(16)3-4-13(15)17/h1H,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRPXORAOIYIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123098 | |
| Record name | Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428629-71-3 | |
| Record name | Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428629-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


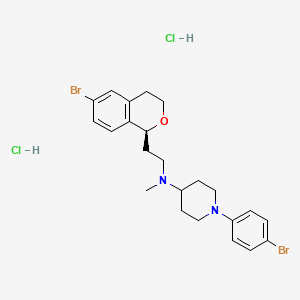
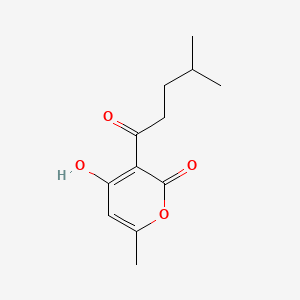
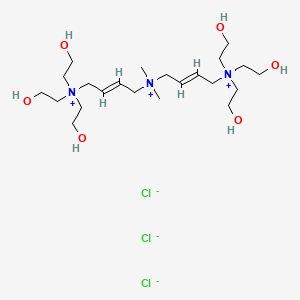
![2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride](/img/structure/B610158.png)
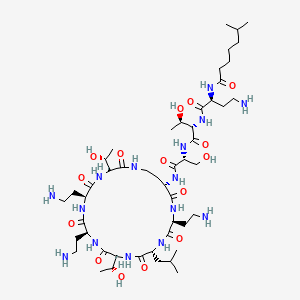
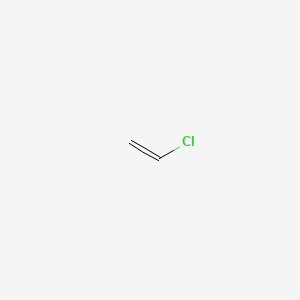

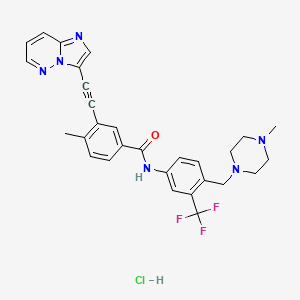
![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)
